molecular formula C11H16O3 B7808960 (4-Methoxy-3-propoxyphenyl)methanol

(4-Methoxy-3-propoxyphenyl)methanol

Cat. No.: B7808960
M. Wt: 196.24 g/mol
InChI Key: MWLWMAJKJRTRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-3-propoxyphenyl)methanol: is a chemical compound characterized by its unique molecular structure, which includes a methoxy group (-OCH₃), a propoxy group (-OCH₂CH₂CH₃), and a hydroxymethyl group (-CH₂OH) attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxyphenol and propyl bromide as starting materials.

  • Reaction Steps: The process involves a nucleophilic substitution reaction where propyl bromide reacts with 4-methoxyphenol in the presence of a strong base such as potassium carbonate (K₂CO₃).

  • Purification: The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistent quality and yield.

  • Continuous Flow Synthesis: Some advanced production methods employ continuous flow synthesis, which allows for more efficient and scalable production.

Chemical Reactions Analysis

(4-Methoxy-3-propoxyphenyl)methanol: undergoes various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the hydroxymethyl group, resulting in a simpler phenol derivative.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution Reactions: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Phenol derivatives.

  • Substitution Products: Halogenated phenols and other substituted benzene derivatives.

Scientific Research Applications

(4-Methoxy-3-propoxyphenyl)methanol: has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which (4-Methoxy-3-propoxyphenyl)methanol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Methoxyphenol

  • 3-Methoxy-4-hydroxyphenylethanol

  • 2-Methoxy-4-hydroxyphenylethanol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(4-methoxy-3-propoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7,12H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLWMAJKJRTRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Crude 3-(propyloxy)-4-methoxybenzaldehyde (2.60 g) was dissolved in EtOH (30 mL) and cooled to 0° C. NABH4 (0.499 g, 13.2 mmol) was added portionwise. after the addition was completed, the ice-water bath was removed and the reaction mixture was stirred at room temperature for 2 hours. Water (50 mL) was added and the resulting mixture was extracted with diethyl ether (3×100 mL). The combined organic layers were dried over anhydrous MgSO4. Removal of the solvent gave a pale yellow oil which was purified by silica gel column chromatography (hexanes/EtOAc, 4:1) to give 3-(propyloxy)-4-methoxybenzyl alcohol (2.29 g, 89% over two steps) as a colorless oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Crude 3-(propyloxy)-4-methoxybenzaldehyde (2.60 g) was dissolved in EtOH (30 mL) and cooled to 0° C. NaBH4 (0.499 g, 13.2 mmol) was added portionwise. After the addition was completed, the ice-water bath was removed and the reaction mixture was stirred at room temperature for 2 hours. Water (50 mL) was added and the resulting mixture was extracted with diethyl ether (3×100 mL). The combined organic layers were dried over anhydrous MgSO4. Removal of the solvent gave a pale yellow oil which was purified by silica gel column chromatography (hexanes/EtOAc, 4:1) to give 3-(propyloxy)-4-methoxybenzyl alcohol (2.29 g, 89% over two steps) as a colorless oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.499 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.